molecular formula C15H10ClN3O5S B13958418 2-Chloro-5-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid

2-Chloro-5-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid

Katalognummer: B13958418
Molekulargewicht: 379.8 g/mol
InChI-Schlüssel: CWCLEOYYGLWJPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a nitrobenzoyl group, and a thioxomethyl group attached to a benzoic acid core. It is used in various scientific research applications due to its reactivity and potential biological activities.

Vorbereitungsmethoden

The synthesis of 2-Chloro-5-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-chloro-5-nitrobenzoic acid with thioamides and amines under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

2-Chloro-5-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Chloro-5-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The thioxomethyl group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-5-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid can be compared with similar compounds such as:

The uniqueness of 2-Chloro-5-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H10ClN3O5S

Molekulargewicht

379.8 g/mol

IUPAC-Name

2-chloro-5-[(4-nitrobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H10ClN3O5S/c16-12-6-3-9(7-11(12)14(21)22)17-15(25)18-13(20)8-1-4-10(5-2-8)19(23)24/h1-7H,(H,21,22)(H2,17,18,20,25)

InChI-Schlüssel

CWCLEOYYGLWJPQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.